Cas no 896324-18-8 (7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

7-Methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core with a 3-nitrophenylmethylsulfanyl substituent at the 2-position and a methyl group at the 7-position. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The presence of the nitro group may enhance binding interactions in target proteins, while the sulfur-containing side chain could improve solubility and pharmacokinetic properties. Its rigid heterocyclic framework offers stability, making it a candidate for further derivatization in drug discovery or agrochemical research. The compound's precise applications depend on further pharmacological evaluation.
7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one structure
896324-18-8 structure
商品名:7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
CAS番号:896324-18-8
MF:C15H12N4O3S
メガワット:328.345781326294
CID:6026086
PubChem ID:7259051

7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 化学的及び物理的性質

名前と識別子

    • 7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one
    • 4H-Pyrido[1,2-a]-1,3,5-triazin-4-one, 7-methyl-2-[[(3-nitrophenyl)methyl]thio]-
    • F2543-0435
    • AKOS024658948
    • 7-methyl-2-((3-nitrobenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • 896324-18-8
    • 7-methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
    • 7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
    • インチ: 1S/C15H12N4O3S/c1-10-5-6-13-16-14(17-15(20)18(13)8-10)23-9-11-3-2-4-12(7-11)19(21)22/h2-8H,9H2,1H3
    • InChIKey: GNDLFQNBBJTKDU-UHFFFAOYSA-N
    • ほほえんだ: N12C=C(C)C=CC1=NC(SCC1=CC=CC([N+]([O-])=O)=C1)=NC2=O

計算された属性

  • せいみつぶんしりょう: 328.06301143g/mol
  • どういたいしつりょう: 328.06301143g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 648
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 116Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ふってん: 509.3±52.0 °C(Predicted)
  • 酸性度係数(pKa): -3.28±0.40(Predicted)

7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2543-0435-3mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2543-0435-75mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2543-0435-2μmol
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2543-0435-5μmol
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2543-0435-10mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2543-0435-5mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2543-0435-100mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2543-0435-2mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2543-0435-25mg
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2543-0435-20μmol
7-methyl-2-{[(3-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
896324-18-8 90%+
20μl
$79.0 2023-05-16

7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one 関連文献

7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-oneに関する追加情報

Research Brief on 7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896324-18-8)

In recent years, the compound 7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS: 896324-18-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyrido[1,2-a][1,3,5]triazin-4-one scaffold, has demonstrated promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. The presence of the 3-nitrophenylmethylsulfanyl moiety further enhances its potential as a versatile pharmacophore, making it a subject of intense investigation for structure-activity relationship (SAR) studies.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 896324-18-8. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against a subset of protein kinases, including CDK2 and GSK-3β, with IC50 values in the low micromolar range. The researchers employed a combination of X-ray crystallography and molecular docking studies to characterize the binding mode of 896324-18-8 within the ATP-binding pocket of these kinases, revealing key interactions with conserved hinge region residues. These findings suggest that 896324-18-8 could serve as a valuable lead compound for the development of novel kinase inhibitors targeting cancer and neurodegenerative diseases.

In addition to its kinase inhibitory properties, 7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has shown interesting pharmacological profiles in preclinical models. A recent study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that this compound displays significant antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with selective cytotoxicity towards malignant cells while sparing normal fibroblasts. Mechanistic studies revealed that the compound induces cell cycle arrest at the G2/M phase and triggers apoptosis through mitochondrial pathway activation, as evidenced by caspase-3 cleavage and cytochrome c release.

The synthetic accessibility of 896324-18-8 has also been a focus of recent research. A 2024 paper in Organic Process Research & Development described an optimized, scalable synthesis route for this compound, featuring a key cyclization step between 2-amino-7-methylpyridine and 3-nitrophenyl isothiocyanate, followed by oxidative cyclization. This improved synthetic protocol achieved an overall yield of 42% with excellent purity (>98%), addressing previous challenges in large-scale production. The availability of this robust synthetic method is expected to facilitate further pharmacological evaluation and derivative development.

Looking forward, several research groups have initiated programs to explore structural modifications of 896324-18-8 to enhance its drug-like properties. Preliminary results from these efforts, presented at the 2024 American Chemical Society National Meeting, indicate that substitutions at the 7-methyl position and modifications of the sulfanyl linker can significantly influence both potency and pharmacokinetic parameters. These structure-activity relationship studies are laying the groundwork for second-generation derivatives with improved target selectivity and oral bioavailability.

In conclusion, 7-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (896324-18-8) represents a promising chemical scaffold with multiple therapeutic applications. Its dual activity as a kinase inhibitor and cytotoxic agent, combined with recent advances in synthetic accessibility, positions this compound as an important focus for future drug discovery efforts in oncology and beyond. Continued research into its mechanism of action and structural optimization is warranted to fully realize its therapeutic potential.

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